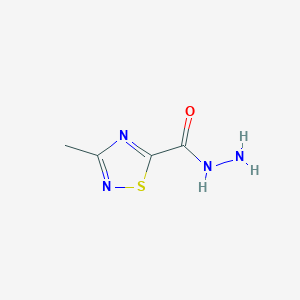

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1,2,4-thiadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQISHJANPSPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375066-73-1 | |

| Record name | 3-methyl-1,2,4-thiadiazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a heterocyclic compound of significant interest in modern medicinal chemistry. Its primary value lies in its role as a key intermediate in the synthesis of Fezolinetant, a selective neurokinin-3 (NK-3) receptor antagonist developed for the treatment of sex-hormone-dependent diseases.[1][2] The 1,2,4-thiadiazole core is a recognized pharmacophore, a privileged scaffold known to interact with various biological targets, imparting a range of activities from antimicrobial to anticancer effects.[3] This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route to this compound, designed for researchers, scientists, and professionals in drug development. The presented methodology prioritizes safety, efficiency, and scalability, moving away from older, less favorable routes that utilize hazardous reagents and suffer from low overall yields.[4]

Strategic Synthesis Overview

The most efficient and industrially viable pathway to this compound is a three-step sequence commencing with the commercially available 5-amino-3-methyl-1,2,4-thiadiazole. This strategy is predicated on the initial conversion of the amino group to a versatile bromo-intermediate, followed by a palladium-catalyzed carbonylation to install the ester functionality, and concluding with hydrazinolysis to furnish the target carbohydrazide.

Part 1: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole (Intermediate I)

The initial step involves the conversion of the exocyclic amino group of 5-amino-3-methyl-1,2,4-thiadiazole into a bromo group. The Sandmeyer reaction is the classic and most effective method for this transformation. It proceeds via the formation of a diazonium salt, which is subsequently displaced by a bromide ion, typically from a copper(I) bromide catalyst. This method is highly effective for introducing halides to heteroaromatic systems.

Experimental Protocol: Sandmeyer Bromination

-

Reactor Setup: To a suitable reactor, add 48% hydrobromic acid (HBr, 4.4 equivalents) and water (0.54 volumes relative to the starting material weight).

-

Charge Starting Material: Add 5-amino-3-methyl-1,2,4-thiadiazole (1.0 equivalent).

-

Dissolution: Warm the mixture to a maximum of 40°C and stir until complete dissolution is observed.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.3 equivalents) in water (1.5 volumes). Cool the reactor containing the thiadiazole solution to 40-45°C.

-

Addition of Nitrite: Add the sodium nitrite solution portion-wise over approximately 6 hours, maintaining the internal temperature between 40-45°C. The controlled addition is crucial to manage the exothermic nature of the diazotization and the evolution of nitrogen gas.

-

Reaction Monitoring: After the addition is complete, stir for an additional hour and monitor the reaction by TLC or GC until the starting material is consumed (<1.0%).

-

Workup: Cool the reaction mixture to 20-25°C and add dichloromethane (DCM, 3.0 volumes). Stir for 10 minutes, then allow the phases to separate.

-

Extraction: Separate the lower organic phase. Extract the aqueous phase again with DCM (1.0 volume).

-

Neutralization: Combine the organic phases and adjust the pH to 10-11 by adding 5% aqueous sodium hydroxide solution.

-

Isolation: Separate the organic phase and concentrate under vacuum at a temperature not exceeding 30°C to yield 5-bromo-3-methyl-1,2,4-thiadiazole as the product.[5] An expected yield is approximately 82%.[5]

Causality and Mechanism

The Sandmeyer reaction follows a radical-nucleophilic aromatic substitution pathway.[6] The process is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and HBr. The amine attacks the nitrosonium ion to form a diazonium salt. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and dinitrogen gas. This highly reactive radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[7]

Part 2: Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (Intermediate II)

This step is a crucial C-C bond-forming reaction where the bromo-intermediate is converted into an ethyl ester. Palladium-catalyzed alkoxycarbonylation is the method of choice, offering high efficiency and functional group tolerance. This reaction introduces a carbonyl group from carbon monoxide (CO) and an alkoxy group from an alcohol solvent.

Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation

-

Reactor Setup: To a reactor equipped with a stirrer, gas inlet, and reflux condenser, add 5-bromo-3-methyl-1,2,4-thiadiazole (1.0 equivalent).

-

Solvent and Reagents: Add absolute ethanol (EtOH, ~10 volumes), followed by sodium acetate (NaOAc, 1.5 equivalents) as the base.

-

Catalyst System: Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a phosphine ligand, like 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 equivalents).[4]

-

Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

-

Carbon Monoxide: Pressurize the reactor with carbon monoxide (CO) gas (a pressure of 2-5 atm is typically sufficient for laboratory scale).

-

Reaction Conditions: Heat the mixture to approximately 65°C and stir vigorously.[4]

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the catalyst and salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.

Causality and Mechanism

The catalytic cycle of palladium-catalyzed alkoxycarbonylation of an aryl halide is well-established. It begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by the migratory insertion of carbon monoxide to form an acyl-palladium complex. The final step is alcoholysis (in this case, with ethanol), which cleaves the acyl-palladium bond to release the ethyl ester product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][8][9]

Part 3: Synthesis of this compound (Final Product)

The final transformation is the conversion of the ethyl ester to the desired carbohydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine. This reaction is typically high-yielding and straightforward.

Experimental Protocol: Hydrazinolysis

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1.0 equivalent) in a suitable alcohol solvent such as ethanol or isopropanol.[10]

-

Addition of Hydrazine: Add hydrazine monohydrate (N₂H₄·H₂O, approximately 1.2 equivalents) to the solution.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-7 hours.[3]

-

Reaction Monitoring: Monitor the disappearance of the starting ester by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a white solid.

Causality and Mechanism

This reaction is a classic example of nucleophilic acyl substitution. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the stable carbohydrazide product.[11][12]

Summary of Key Compound Data

| Compound Name | Structure | Molecular Formula | Mol. Weight ( g/mol ) | CAS Number | Appearance |

| 5-Amino-3-methyl-1,2,4-thiadiazole | CC1=NSC(=N1)N | C₃H₅N₃S | 115.16 | 17467-35-5 | Solid |

| 5-Bromo-3-methyl-1,2,4-thiadiazole (Intermediate I) | CC1=NSC(=N1)Br | C₃H₃BrN₂S | 179.04 | 54681-68-4 | Solid |

| Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (Intermediate II) | CCOC(=O)C1=NSC(=N1)C | C₆H₈N₂O₂S | 172.21 | 76162-56-6 | Solid/Oil |

| This compound (Product) | CC1=NSC(=N1)C(=O)NN | C₄H₆N₄OS | 158.18 | 1375066-73-1 | White Solid |

Note: Spectroscopic data (NMR, IR) can vary slightly based on solvent and instrumentation. The provided SMILES strings represent the chemical structures.[5][13][14][15] Approximate IR data for the final product shows characteristic peaks around 1650 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch).[2] ¹H NMR would confirm the methyl group around δ 2.5–3.0 ppm.[2]

Conclusion

The three-step synthesis of this compound detailed herein represents a robust, logical, and scalable approach for producing this valuable pharmaceutical intermediate. By leveraging a well-understood Sandmeyer reaction, an efficient palladium-catalyzed carbonylation, and a straightforward hydrazinolysis, this pathway provides high yields while avoiding hazardous reagents. The mechanistic insights and detailed protocols provided in this guide offer a solid foundation for researchers in the field of drug development and organic synthesis to confidently produce this key building block.

References

- Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis.

- Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Organic Chemistry Portal.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Sandmeyer Reaction mechanism and Applications. Chemistry Notes.

- Sandmeyer Reaction. GeeksforGeeks.

- Sandmeyer reaction. Wikipedia.

- Sandmeyer Reaction Mechanism. BYJU'S.

- Nucleophilic Acyl Substitution. BYJU'S.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

- 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts.

- 11.S: Nucleophilic Acyl Substitution Reactions (Summary). Chemistry LibreTexts.

- 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep.

- Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring. Thi-Qar Medical Journal.

- CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.

- WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. National Center for Biotechnology Information.

- SYNTHESIS OF this compound OR OF THE METHYL-D3 DEUTERATED FORM THEREOF. European Patent Office.

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Center for Biotechnology Information.

- bibenzo[c][1][5][16]thiadiazole Supplementary Information. The Royal Society of Chemistry.

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Thesis.

- Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210. PubChem.

- This compound | C4H6N4OS | CID 89488459. PubChem.

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Center for Biotechnology Information.

- CAS No : 1375066-73-1 | Product Name : this compound. Pharmaffiliates.

- WO/2020/128003 SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. WIPO Patentscope.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

- Palladium-Catalyzed Cyclization/Carbonylation as a Direct Route to 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones. ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 5. Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure [organic-chemistry.org]

- 10. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. rsc.org [rsc.org]

- 14. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | C4H6N4OS | CID 89488459 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. The document delves into its core chemical and physical properties, offers detailed, field-proven synthetic protocols, and explores its reactivity and burgeoning applications in drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. Central to its utility is its role as a key building block for Fezolinetant, a non-hormonal treatment for vasomotor symptoms associated with menopause.[1][2] This guide aims to be a definitive resource, bridging theoretical knowledge with practical, actionable insights.

Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, has emerged as a compound of significant interest due to its unique structural features that make it an ideal synthon for further molecular elaboration.

The carbohydrazide moiety (-CONHNH₂) is a particularly versatile functional group, serving as a nucleophilic handle for the construction of hydrazones, a class of compounds extensively studied for their diverse biological activities.[1] This inherent reactivity, coupled with the stability of the thiadiazole core, positions this compound as a high-value intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for quality control.

Physicochemical Properties

The properties of this compound are summarized in the table below. The presence of the carbohydrazide group enhances its polarity and potential for hydrogen bonding, influencing its solubility and crystalline nature.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄OS | [3][4] |

| Molecular Weight | 158.18 g/mol | [3][4] |

| Appearance | Off-white to light yellow powder | [2] |

| Thermal Stability | Decomposes above 250°C without melting. | [1] |

| Solubility | The carbohydrazide group enhances solubility in polar solvents. | [1] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | [4] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. A singlet corresponding to the methyl (CH₃) protons would likely appear in the upfield region, typically around δ 2.5–3.0 ppm.[1] The protons of the carbohydrazide group (-NHNH₂) would appear as broad singlets in the downfield region, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the four carbon atoms. The methyl carbon is expected in the upfield region. The two carbons of the thiadiazole ring would resonate at lower field, typically in the δ 150–160 ppm range, with the carbon atom at position 5 (attached to the carbohydrazide) likely being the most deshielded.[1] The carbonyl carbon of the carbohydrazide group would also appear in the downfield region.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Around 3200 cm⁻¹ for the -NH₂ and -NH- groups of the carbohydrazide moiety.[1]

-

C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl group.[1]

-

C=N stretching: Associated with the thiadiazole ring.

-

C-H stretching and bending: For the methyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.18 g/mol ). Fragmentation patterns would likely involve the loss of moieties such as NHNH₂, CONHNH₂, and cleavage of the thiadiazole ring.

Synthesis and Manufacturing

The synthesis of this compound is a critical process, and various routes have been developed, ranging from laboratory-scale preparations to industrial manufacturing processes.

Retrosynthetic Analysis and Key Strategies

The most common synthetic strategies involve the initial construction of the 3-methyl-1,2,4-thiadiazole core, followed by the introduction of the carbohydrazide functionality at the 5-position. A typical laboratory approach starts from simple precursors like methyl hydrazine and carbon disulfide to build the heterocyclic ring.[1] Industrial syntheses often prioritize the use of safer and more scalable reagents, sometimes employing intermediates like acetamide derivatives and chlorocarbonyl sulfinyl chloride.[1]

A highly efficient and commonly employed laboratory-scale synthesis involves the hydrazinolysis of the corresponding ethyl ester, ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.

Detailed Experimental Protocol: Synthesis from Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

The following protocol is adapted from a publicly available technical disclosure and represents a robust method for the preparation of the title compound.[5]

Step 1: Reaction Setup

-

To a suitable reaction vessel, add methanol (800 ml) and methyl tertiary butyl ether (300 ml).

-

Cool the mixture to a temperature of 5-15°C.

-

To this pre-cooled mixture, add hydrazine hydrate (58.07 g) while maintaining the temperature between 5-15°C.

-

Stir the resulting mixture at the same temperature.

Step 2: Addition of the Ester

-

Prepare a solution of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (100 g) in methyl tertiary butyl ether (200 ml).

-

Slowly add this solution to the reaction mixture from Step 1, ensuring the temperature is maintained at 5-15°C.

-

Continue stirring the reaction mixture at this temperature.

Step 3: Reaction Monitoring and Work-up

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system.[1]

-

Once the reaction is complete, cool the mixture to -15 to -5°C and continue stirring.

-

The product will precipitate out of the solution.

Step 4: Isolation and Purification

-

Filter the solid product and wash it with methyl tertiary butyl ether.

-

Dry the collected solid to obtain the title compound.

-

Yield: 81.9 g.

-

Purity (by HPLC): 100%.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is conducted at a reduced temperature to control the exothermicity of the reaction between hydrazine hydrate and the ester, minimizing the formation of by-products.

-

Solvent System: The mixture of methanol and methyl tertiary butyl ether provides a medium where the reactants are soluble, while the final product has limited solubility at lower temperatures, facilitating its precipitation and isolation.

-

Slow Addition: The gradual addition of the ester solution helps to maintain control over the reaction rate and temperature.

Chemical Reactivity and Derivative Synthesis

The chemical versatility of this compound is primarily dictated by the reactive carbohydrazide moiety. This functional group is a cornerstone for the synthesis of a wide array of derivatives, most notably hydrazones.

Synthesis of Hydrazone Derivatives

The condensation reaction between the terminal -NH₂ group of the carbohydrazide and an aldehyde or ketone is a facile and high-yielding transformation that leads to the formation of a hydrazone linkage (-N=CH-R). This reaction is typically catalyzed by a few drops of acid in a protic solvent like ethanol.

Experimental Protocol: General Procedure for Hydrazone Synthesis

-

To a solution of this compound (1 mmol) in absolute ethanol (10 mL), add the desired substituted aldehyde (1 mmol).

-

Add a catalytic amount (2-3 drops) of concentrated sulfuric acid or glacial acetic acid.

-

Heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Fezolinetant.[6][7] Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (hot flashes) associated with menopause.[1][7] The 3-methyl-1,2,4-thiadiazole moiety is a key pharmacophoric element in the final drug structure, highlighting the importance of this intermediate in accessing this therapeutic agent.

Beyond its role in the synthesis of Fezolinetant, the derivatives of this compound, particularly the hydrazones, hold significant potential for the development of new therapeutic agents. The broader class of 1,2,4-thiadiazole and hydrazone-containing compounds have been reported to possess a wide range of biological activities, including:

-

Antimicrobial Activity: Hydrazone derivatives of various heterocyclic systems are well-known for their antibacterial and antifungal properties.

-

Anticancer Activity: The thiadiazole nucleus is a component of several compounds with demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Activity: Certain thiadiazole derivatives have shown promise as anti-inflammatory and analgesic agents.

The synthesis of a library of hydrazone derivatives from this compound and their subsequent screening for various biological activities represents a promising avenue for the discovery of novel drug candidates.

Conclusion

This compound is a molecule of significant strategic importance in the landscape of modern pharmaceutical synthesis. Its robust and well-defined synthetic pathways, coupled with the versatile reactivity of its carbohydrazide functional group, make it an invaluable building block for the construction of complex, biologically active molecules. The successful application of this intermediate in the manufacturing of Fezolinetant underscores its industrial relevance. Furthermore, the potential for its derivatives to exhibit a wide range of pharmacological activities ensures that this compound will remain a focal point of research and development in medicinal chemistry for the foreseeable future. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in the laboratory and beyond.

References

- New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC. (n.d.).

- WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).

- This compound (CAS No: 1375066-73-1) API Intermediate Manufacturers - apicule. (n.d.).

- CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents. (n.d.).

- Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][6][7]triazo - Technical Disclosure Commons. (2025, January 30). Retrieved January 7, 2026, from https://www.tdcommons.org/dpubs_series/7510/

- This compound | C4H6N4OS | CID 89488459 - PubChem. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1375066-73-1 [sigmaaldrich.cn]

- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

Unraveling the Core Mechanism of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Abstract

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a heterocyclic compound of burgeoning interest in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the neurokinin-3 (NK3) receptor antagonist, fezolinetant, the inherent bioactivity of its 1,2,4-thiadiazole scaffold and the reactive potential of its carbohydrazide moiety suggest a broader pharmacological profile.[1] This guide provides an in-depth analysis of the known and putative mechanisms of action of this compound and its derivatives, offering a scientific framework for researchers in drug development. We will explore its role in modulating neuroendocrine pathways and delve into its potential as an antimicrobial and anticancer agent, supported by proposed experimental protocols to validate these hypotheses.

Introduction: The Chemical and Biological Landscape

This compound is characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, a structure that imparts significant metabolic stability and allows it to act as a bioisostere for other key heterocycles in drug design.[2] The carbohydrazide functional group (-CONHNH₂) at the 5-position is a critical feature, serving as a versatile handle for the synthesis of more complex bioactive molecules and potentially contributing to its direct biological activity through interactions with various enzymes.[3]

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄OS | [4][5] |

| Molecular Weight | 158.18 g/mol | [4][5] |

| CAS Number | 1375066-73-1 | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [6][7] |

Primary Mechanism of Action via Derivatives: NK3 Receptor Antagonism

The most well-documented therapeutic action stemming from this compound is its role as a precursor to fezolinetant, a selective non-hormonal antagonist of the neurokinin-3 (NK3) receptor.[1][8] This mechanism is pivotal in the treatment of vasomotor symptoms associated with menopause.[9][10]

The Neurokinin B / NK3 Receptor Signaling Pathway

The NK3 receptor is a G-protein-coupled receptor predominantly found in the central nervous system.[4] Its endogenous ligand is neurokinin B (NKB).[11] In the hypothalamus, specialized neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons play a crucial role in thermoregulation and the secretion of gonadotropin-releasing hormone (GnRH).[12][13][14]

During menopause, declining estrogen levels lead to hypertrophy and overactivity of these KNDy neurons.[10][12] This results in unopposed NKB signaling, disrupting the thermoregulatory balance and triggering vasomotor symptoms like hot flashes.[10][12]

Fezolinetant's Modulatory Role

Fezolinetant, synthesized from this compound, acts as a competitive antagonist at the NK3 receptor.[8][15] By blocking the binding of NKB, it effectively dampens the excessive signaling from KNDy neurons, thereby restoring the brain's thermoregulatory control and reducing the frequency and severity of hot flashes.[12][15]

Putative Anticancer Mechanisms

The 1,2,4-thiadiazole scaffold is present in numerous compounds exhibiting anticancer activity.[2] The mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability, facilitating interaction with intracellular targets.[2] We propose two potential anticancer mechanisms for this compound or its derivatives.

Hypothesis 1: Inhibition of Protein Kinases

Many thiadiazole derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[16] The nitrogen and sulfur atoms in the thiadiazole ring can form crucial hydrogen bonds and coordinate with residues in the ATP-binding pocket of these enzymes, leading to their inhibition.

Hypothesis 2: Induction of Apoptosis and Cell Cycle Arrest

Thiadiazole-containing compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[3][5] This can occur through various pathways, including the modulation of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and the inhibition of cyclin-dependent kinases (CDKs) that govern cell cycle progression.[5][16] Some derivatives have been observed to arrest the cell cycle at the G2/M phase.[5][16]

Experimental Protocol: Investigating Anticancer Activity

Objective: To determine the in vitro anticancer activity of this compound and its effect on cell cycle progression and apoptosis in a human breast cancer cell line (e.g., MCF-7).

Methodology:

-

Cell Viability Assay (MTT Assay):

-

Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Treat MCF-7 cells with the IC₅₀ concentration of the compound for 24 hours.

-

Harvest the cells, fix them in cold 70% ethanol, and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat MCF-7 cells as in the cell cycle analysis.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Potential Antimicrobial Mechanisms

Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[7][17][18] The mechanism often involves the disruption of essential biochemical pathways within the pathogens.[7]

Hypothesis: Disruption of Microbial Cellular Integrity and Enzyme Function

The 1,2,4-thiadiazole ring system, with its specific electronic and structural properties, can interfere with microbial processes.[19][20] The carbohydrazide moiety can also chelate metal ions that are essential cofactors for microbial enzymes. The overall mechanism is likely multifactorial, potentially involving:

-

Inhibition of essential enzymes: Targeting enzymes unique to microbial metabolic pathways.

-

Disruption of cell wall synthesis: Weakening the structural integrity of the bacterial or fungal cell wall.

-

Interference with nucleic acid synthesis: Preventing the replication and transcription of microbial genetic material.

Experimental Protocol: Assessing Antimicrobial Activity

Objective: To evaluate the antibacterial activity of this compound against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology:

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Minimum Bactericidal Concentration (MBC) Assay:

-

Take an aliquot from the wells of the MIC plate that show no visible growth.

-

Spread the aliquot onto an agar plate and incubate at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Conclusion and Future Directions

This compound stands as a molecule with significant, albeit largely realized through its derivatives, therapeutic potential. Its established role in the synthesis of the NK3 receptor antagonist fezolinetant provides a solid foundation for its utility in neuroendocrine modulation. However, the rich pharmacology of the 1,2,4-thiadiazole class strongly suggests that this compound and its direct derivatives may possess inherent anticancer and antimicrobial activities.

The proposed mechanisms and experimental frameworks in this guide offer a starting point for further investigation. Future research should focus on synthesizing a library of derivatives from the carbohydrazide moiety to explore structure-activity relationships and identify lead compounds for these other therapeutic areas. Elucidating the precise molecular targets for its potential anticancer and antimicrobial effects will be crucial for its future development as a direct therapeutic agent.

References

- Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes. PubMed.

- Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][2][9][17]thiadiazole Derivatives. ACS Publications.

- Thiadiazole derivatives as anticancer agents. PMC.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.

- What is the mechanism of action of fezolinetant?.

- What are NK3 antagonists and how do they work?. Patsnap Synapse.

- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. ACS Publications.

- Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action. PMC.

- Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala. PMC.

- Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men. PMC.

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed.

- ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931. PubChem.

- Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Neliti.

- An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC.

- VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs.

- A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. Consult QD.

- WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.

- (PDF) Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. ResearchGate.

- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.

- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI.

- Inhibition of carbonic anhydrase II by sulfonamide derivatives | Request PDF. ResearchGate.

Sources

- 1. WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 11. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 12. What is the mechanism of action of fezolinetant? [astellasanswers.com]

- 13. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. media.neliti.com [media.neliti.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

biological activity of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Identified by its CAS Number 1375066-73-1 and molecular formula C₄H₆N₄OS, this molecule serves as a crucial building block in the synthesis of advanced pharmaceutical agents.[2][3] Its primary recognized role is as a key intermediate in the production of Fezolinetant, a selective neurokinin-3 (NK-3) receptor antagonist designed for the treatment of sex-hormone-dependent diseases.[1][2][4]

Beyond its utility in synthesis, the 1,2,4-thiadiazole core structure is a "privileged pharmacophore," known to be present in molecules with a broad spectrum of biological activities.[5][6] This guide provides a comprehensive technical overview of this compound, starting from its synthesis and established role, and extending to the documented and potential biological activities derived from its structural motifs. We will explore its mechanistic underpinnings, present relevant biological data, and provide detailed experimental protocols for its investigation.

Part 1: Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that leverages fundamental principles of heterocyclic chemistry. A typical laboratory-scale approach involves the formation of the thiadiazole ring followed by the introduction of the carbohydrazide functional group.[1] The carbohydrazide moiety is often introduced by reacting a methyl-substituted thiadiazole precursor with hydrazine hydrate.[1]

Caption: A generalized workflow for the synthesis of the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1375066-73-1 | [1][2] |

| Molecular Formula | C₄H₆N₄OS | [2][3] |

| Molecular Weight | 158.18 g/mol | [2][3] |

| Appearance | Off-white to light yellow powder | [7] |

| Canonical SMILES | CC1=NSC(=N1)C(=O)NN | [2] |

| Storage | 10°C - 25°C | [2] |

Part 2: Core Biological Application: Intermediate for Fezolinetant

The most prominent application of this compound is its role as a pivotal intermediate in the scalable synthesis of Fezolinetant.[2][4][8] Fezolinetant is a non-hormonal selective antagonist of the NK-3 receptor, which is instrumental in modulating neuronal activity in the hypothalamus, thereby regulating the release of gonadotropin-releasing hormone (GnRH) and subsequent sex hormones.[1][4] This targeted action makes Fezolinetant a valuable therapeutic for managing conditions like menopausal vasomotor symptoms. The structural integrity and purity of the thiadiazole carbohydrazide precursor are critical for the efficacy and safety of the final active pharmaceutical ingredient.

Caption: Covalent inhibition of a cysteine-containing enzyme by a 1,2,4-thiadiazole.

Table 2: Representative Anticancer Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

| Pyrazole Oxime (8e) | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 | [9] |

| Pyrazole Oxime (8l) | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 | [9] |

| Pyrazole Oxime (8e) | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 | [9] |

| Pyrazole Oxime (8l) | Huh-7 (Hepatocellular) | 10.11 | Cisplatin | 12.70 | [9] |

| DHEA Derivative (25) | T47D (Breast) | 0.058 | Adriamycin | 0.04 | [9] |

Note: Data for 1,2,3-thiadiazole derivatives are shown as close structural analogs to illustrate the potential of the broader thiadiazole class.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HCT-116, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture media.

-

Remove the old media from the cells and add 100 µL of the compound-containing media to each well.

-

Include vehicle controls (e.g., 0.5% DMSO) and untreated controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the media.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance of the plate at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Antimicrobial Potential

Derivatives of 1,2,4-thiadiazole and the closely related 1,3,4-thiadiazole isomer have been reported to possess significant antibacterial and antifungal properties. [10][11][12] Table 3: Representative Antimicrobial Activity of Thiadiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| 1,3,4-Thiadiazole (8g) | C. parapsilosis | 16 | Fluconazole | - | [10] |

| 1,3,4-Thiadiazole (8l) | C. parapsilosis | 16 | Fluconazole | - | [10] |

| 1,3,4-Thiadiazole (8a) | B. subtilis | - | Ampicillin | - | [10] |

Note: Activity of compound 8a was reported as 50% of ampicillin's activity against B. subtilis.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Grow the bacterial or fungal strain overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to create a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.

-

Conclusion

This compound is a compound with a dual identity. It is a validated and valuable synthetic intermediate in the pharmaceutical industry, essential for the production of the NK-3 antagonist Fezolinetant. Concurrently, its inherent chemical structure, featuring both a reactive 1,2,4-thiadiazole ring and a bioactive carbohydrazide moiety, marks it as a highly promising scaffold for novel drug discovery. The documented antimycobacterial activity of its derivatives, coupled with the vast therapeutic potential of the thiadiazole class against cancer and microbial infections, provides a strong rationale for further investigation. Future research should focus on the synthesis and screening of a diverse library of derivatives of this compound to unlock its full therapeutic potential.

References

- Benchchem. This compound | 1375066-73-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzBFeDtNt0HEyQKJUX2sfMi-WSABwNIQFP73_BonTWkhQiNoBGUM_4fn7DUcQTBGse363amH1AQorGeGFlpLc5y6hRYRhK4u8pY3CjcV7AqplELqBzrt7e7HfeYwUbMTHOFxXC]

- Google Patents. WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIkI6GdV7qgwdu-5drVrzV5_DCZZo5jzQQRu66hZEpac03mlHZCQZcCOTs6_ACuW4yo-dnBM09Q9dghyegeYu7c4UXcq1QQXJE4GMCVGGbFTNkp2SiaVVrIXgS7fFPkRs0dAAHuhnFDNRIaNYi]

- Apicule. This compound (CAS No: 1375066-73-1) API Intermediate Manufacturers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDSnMlSBSzGMgEpjqgPbrmXB6s_p80FEU9uUFJMnAVyigRS6vLKauqsr2T5Z9hVZCyMxrQpRsDxUgOyEeaVNx_pvmccFaJR83OfGZX41h-WpRmVBCqQV0D3VTFbjNBxSjhFivw9rjlh9Nd1iBteQjSeSs-jwhgEjcsB5i8nBlyDJvqMuwC6sxyqX4=]

- ResearchGate. Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVZuk-dBL_dSMEOtpXhaI2PxoGjBFdZTbxtFeeF9rE2073fImdG8u_M6K1XiPMDyLwf6T02Oj_NQ08OkIaf-9le-QJQ9wfJvsZV6GH5YuE2oVXEv7ugdr_yHteoIZZMF2VTatTSD3fNqUTRvIanxhoBPayJ1JXWp7uPhceDjhYGM4A8POsSGgB8pYXD1Pmu4S-krt5nBKXx6ypUHOC-iUrLg==]

- Google Patents. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc4PjDm31jHunW3-CC1mMqKvjM2RU3zAjVBDdoxMzA2ePGH3Zh2YyGE3tCAeuCwuZ06DRHqZtNAY4MK1TatvHGzYOksbZ7l2LviptUB0czafDqbslQoxUGWOkUa9Wf3NiaV7bpktuRTO2FPw==]

- Biosynth. This compound | 1375066-73-1 | AFC06673. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk5iPx1f9EiMEUPoa4WHsjif-0dNk3s2kDdcfaQ1M5U5Q1bbXyxvDLnZaWUQQ3Yy6hd30zWzUB8uEzKGmbI8YcaFqV0qTnz7hnZkhNJizgHGz18EQfnS9itw2vdJrDFsHwQkJzUSzo8cXxZkTNbwuXNj06dy9rrk0pFjKFBTbukQJ3X6DP0s66n4Ij8fMA]

- National Institutes of Health (PMC). Thiadiazole derivatives as anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq7XcLcJ2EAKNWG_lPuOHFbt3D8om01B9C5Q6hjMfq6lGkKwTkSfF-JkxG5qOb4Bw4ySBm7te2YWXmta5ktYXRf-x-m7E_2b7fUm29FsdduLqJiRpe5S1DEJZCiCiW5ZacczQRY5YZA01HJA==]

- Taylor & Francis Online. Full article: Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTg0j4NAbCSuojafBrgPPaqGQvmKb5fJb6Z4Lj9QjhRWsik3L0teBL0eoiWX1w6D6nIe1JQ2THCA_JD7IglFGGu9wDklB8GewCpmTd1zVNDn_t0gVoFKHwy4sINrjPEuE_pi7mXru4UfWtJ0mkfumT0Z2vKwoOxyY=]

- Semantic Scholar. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH72Ehe7menTwJQKH4s5QQnLz383HG2lnbk1_NBI4Y-NwxfpUAek22yqjmyivoc62NE9BllDoD_21aFBnVKNfkLUv-Qw0hkSWkFr4Bl07V_yLsS05UjpE64vL0afwlvlwGaVQgM37JG2HXNUliRgzK9d0oUKQXfht0UmjrMzSdeOsXl26iZYOaiYOPcTBeTuPfY7OtEHGEpmHT4g09iTyqz6RzUQXC7zczXmEVBYFsQFwBNkHylYyXudTfwJtYkiZocU5d-1If7VACVnrU=]

- Europe PMC. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGFnbg38JF4zHJeQvQmagCULOq2xBsQ48Btwyu9eO0wshOjICcEJWJloIsyQaTupyUpLeOzeXjZ47bzb0-wq6jIBrPkpcTyANDHDFTnmYwKuPgRlmH2RO_l-32EysRAG-Ti1g=]

- PubChem. This compound | C4H6N4OS | CID 89488459. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENuYknZkQb7Xoq2mBKlMugDiNCHEdXy-iKfVKBC6abhaVJgkWN1oqxfAwVUoaYjeqMZHVmgfZusu8-z032bs3SG2jf2RmorZP-0kDQUthMpKigPiXEMgeNsH_79dltebMKNmP95Qm7ESjTVaJQXtPZLoBLTleSl6mHDP1ocJkwzJ8hVdQiC1Pduom3faiQtw==]

- De Gruyter. Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj7aFWrMdskq6PBwul1hzQwdBbealVJH69-dbegCCuq5oet3XDRwhwt-moQHj-3Hj7ieD0Az32jF4GnBfZIiwHj1ADez3h9qSK5ftM7ZjEwKBPMEck-rY-hAIlvHWqmsbCDLMBcO0Z5lP4YnqjXXWLnObi3ttRn1v6DKvWld7ZNh7Y-UIt-3lpoziXwVZJjL3GPex1kJayhxX6zm3x4dUxr4oYGUWL8O30]

- ResearchGate. Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk4Bal8gcF34zUk68m3yQffx8XNfrRpLVnc7ItFFytlDa951KLZ1DPR9HmP5O3HSYFelJj9X5KizWfuvsaSn7ZhQqiu41rA6obJh8G3XbidAQB_OZJJBOjQ4jkhgB72ULH1gFhRVWD10YkMnJ9x3vSXUw_W4IvdxGtnnfwgFvTtMUm_iDJZ7vTbI_CXWjNCPzNiJKIm_98b1Svd_tdvv0pPlh8Ym2MLzkHPWyyBpoGAuV3RpAY1oFVGkocIkW0]

- Taylor & Francis Online. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwnPvRQh_l-u0UFc4T9G3K7WIXxciHMmQlChxRfJKMo4puRWNBpnMTawaC4ZlWfqNSVakpvEuSK2yR3mJyM8dlUvg545M3MtU5Sd7v5CMxmqnZHLBJa2w04sYbBxf81TPz0bp9CP6iQ49OLAaKVOFsYRa2NCNrF155zzQ=]

- MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYJbeb3WhHKkSSJDAfEt--Dx1A9Zq57f9Yk2zjhr7WpNtJYR8OP9gzvotqohPp0YYyoaodaf_E-1mp9R6sFwoMtcXIb4beAh4Cq3X2U9-ODx-W3Ljv4OoVxcDjrMXADT4E4qUD_Qr7kpIraA==]

- MDPI. Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmncV9hhYQbLI3IFcLcP7CC5m4yJGLGWxR5BUrRwKai6d-2REJiasMqxsX8hzv8UpEO88E08L5MnWWCWN5iR0umdAuniYKP3Ka4t2hwvngfoTxDehCVzAsq1UGPRzcTeb8E6bF]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1375066-73-1 | AFC06673 [biosynth.com]

- 3. This compound | C4H6N4OS | CID 89488459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. apicule.com [apicule.com]

- 8. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide, a pivotal heterocyclic intermediate in modern pharmaceutical synthesis. The document delves into the historical context of thiadiazole chemistry, leading to the development of this specific molecule. It offers a detailed exploration of both historical and contemporary synthetic routes, with a focus on the evolution towards safer, more scalable, and efficient industrial processes. The guide presents key physicochemical and characterization data, alongside a discussion of its primary application as a crucial building block in the synthesis of the neurokinin-3 (NK-3) receptor antagonist, fezolinetant. This document is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, providing both foundational knowledge and practical insights into the chemistry of this important compound.

Introduction and Historical Context

The journey to understanding this compound begins with a rich history of heterocyclic chemistry. The broader family of thiadiazoles, five-membered rings containing sulfur and two nitrogen atoms, first emerged in the scientific literature in the late 19th century. Early explorations by chemists, such as Bush in 1894, laid the groundwork by synthesizing thiadiazole derivatives through reactions involving hydrazine and carbon disulfide.[1]

The specific development of this compound is a more recent advancement, stemming from the progress in heterocyclic chemistry during the mid-20th century.[1] This era saw a surge in the synthesis and evaluation of hydrazide-functionalized heterocycles for potential pharmaceutical applications. However, it is its role as a key intermediate in the synthesis of modern therapeutics that has brought this compound to the forefront of medicinal chemistry.

Initially, synthetic routes were often characterized by the use of hazardous reagents and produced modest yields, hindering their large-scale application.[1][2] The recognition of this compound as a critical component for the synthesis of drugs like fezolinetant spurred significant research into optimizing its production.[3][4][5][6] This led to the development of safer, more robust, and scalable synthetic methods, which are now detailed in recent patent literature.[1][2][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 1375066-73-1 | [3][6][7][8][9] |

| Molecular Formula | C₄H₆N₄OS | [3][6][8] |

| Molecular Weight | 158.18 g/mol | [3][6][8] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to light yellow powder | [3][6] |

| Purity | ≥98% | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

IR Spectroscopy: Key vibrational frequencies are expected for the functional groups present. These include a C=O stretch around 1650 cm⁻¹ and an N-H stretch at approximately 3200 cm⁻¹.[7]

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carbohydrazide side chain.

Synthesis of this compound: A Tale of Process Evolution

The synthesis of this compound has undergone significant refinement, moving from less efficient early methods to highly optimized, scalable industrial processes. This evolution highlights key principles of green chemistry and process safety.

Early Synthetic Approaches: Challenges and Limitations

Older methods for the synthesis of this and similar compounds often relied on hazardous reagents such as chlorocarbonylsulfenyl chloride and methylcyanoformate.[1] These reagents pose significant sourcing and safety challenges for large-scale production. Furthermore, these synthetic routes were often plagued by the formation of sulfur impurities, which could compromise the quality of the final active pharmaceutical ingredient (API).[1] Overall yields for these earlier processes were frequently below 30%, making them economically unviable for industrial production.[1][2]

Modern, Scalable Synthesis: A Safer and More Efficient Route

Recent advancements, particularly those detailed in patent literature (WO2020128003A1), have revolutionized the synthesis of this compound.[1][4] This modern approach offers a safer, more robust, and higher-yielding process, with overall yields exceeding 67%.[2] The key steps of this improved synthesis are outlined below.

Sources

- 1. WO2020128003A1 - SYNTHESIS OF this compound OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 2. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

- 3. This compound | C4H6N4OS | CID 89488459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2020128003A1 - Synthèse de 3-méthyl-1,2,4-thiadiazole-5-carbohydrazide ou de sa forme deutérée méthyl-d3 - Google Patents [patents.google.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. apicule.com [apicule.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 1375066-73-1 | AFC06673 [biosynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Characterization of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

This compound is a heterocyclic compound of increasing importance in the pharmaceutical landscape.[1][2][3] Its molecular structure, featuring a 1,2,4-thiadiazole core substituted with a methyl group and a carbohydrazide functional group, makes it a valuable building block in medicinal chemistry.[1] Notably, it serves as a key intermediate in the synthesis of fezolinetant, a selective antagonist of the neurokinin-3 (NK-3) receptor, which has been developed for the treatment of sex-hormone-dependent diseases.[1] The carbohydrazide moiety, in particular, enhances the molecule's reactivity, allowing for further functionalization in the development of novel therapeutic agents.[1]

Given its pivotal role in the synthesis of active pharmaceutical ingredients (APIs), the robust and unambiguous characterization of this compound is paramount. This in-depth technical guide provides a comprehensive overview of the spectroscopic data integral to its identification and quality control, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretations presented herein are designed to support researchers, scientists, and drug development professionals in their efforts to utilize this compound with confidence and precision.

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Assignment |

| ~2.5 - 3.0 | Singlet | 3H | -CH₃ | The methyl protons are attached to an sp² carbon of the thiadiazole ring and are not adjacent to any other protons, resulting in a singlet signal in this typical chemical shift range for such a group.[5] |

| Broad Singlet | 2H | -NH₂ | The protons of the terminal amine of the hydrazide group are exchangeable and often appear as a broad singlet. The exact chemical shift can vary with solvent and concentration. | |

| Broad Singlet | 1H | -NH- | The proton on the nitrogen adjacent to the carbonyl group is also exchangeable and typically appears as a broad singlet. Its chemical shift is influenced by hydrogen bonding. |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Causality of Assignment |

| ~150 - 160 | C-3 and C-5 (Thiadiazole) | The two sp² carbons within the electron-deficient thiadiazole ring are expected to resonate at a low field (downfield) due to the deshielding effects of the adjacent nitrogen and sulfur atoms.[5] |

| Lower Field | C=O (Carbohydrazide) | The carbonyl carbon of the carbohydrazide group is highly deshielded and will appear at a very low field, typically in the range of 160-180 ppm. |

| Higher Field | -CH₃ | The sp³ hybridized carbon of the methyl group is the most shielded carbon and will appear at a much higher field (upfield). |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Caption: Plausible mass spectral fragmentation pathway for this compound.

Interpretation of Fragmentation:

The fragmentation is likely initiated by the loss of the carbohydrazide side chain or cleavage of the thiadiazole ring. The loss of the CONHNH₂ radical would lead to a fragment at m/z 99. Further fragmentation of the thiadiazole ring could also occur. The exact fragmentation pattern would need to be confirmed by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) could also be used, which would likely produce the protonated molecule [M+H]⁺ at m/z = 159.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion: A Framework for Confident Characterization

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While a publicly available, fully detailed spectral dataset for this specific molecule is elusive, the combination of expected values derived from its known structure, data from commercial sources, and established protocols for analysis provides a robust framework for its unambiguous identification and quality assessment. For professionals in drug development and synthesis, the application of these well-established analytical workflows is essential for ensuring the integrity of this critical pharmaceutical intermediate, thereby supporting the advancement of novel therapeutics.

References

- Google Patents. WO2020128003A1 - Synthesis of this compound or of the methyl-d3 deuterated form thereof.

- Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

- PubChem. This compound.

- Apicule. This compound (CAS No: 1375066-73-1) API Intermediate Manufacturers.

- Project: Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives.

Sources

An In-depth Technical Guide to the Crystallography of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Synthesis, Characterization, and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a key heterocyclic compound with significant applications in pharmaceutical synthesis. While a definitive single-crystal X-ray structure of this specific molecule is not publicly available, this document consolidates known information on its synthesis, spectroscopic characterization, and biological significance. Furthermore, it offers a detailed, field-proven protocol for its crystallographic analysis, drawing insights from the crystal structures of closely related thiadiazole derivatives. This guide is intended to equip researchers with the necessary knowledge to synthesize, characterize, and ultimately determine the crystal structure of this compound, a critical step in understanding its structure-activity relationship and optimizing its use in drug development.

Introduction: The Significance of this compound in Medicinal Chemistry

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has emerged as a crucial intermediate in the synthesis of innovative therapeutics. Most notably, it is a key building block for fezolinetant , a selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of sex hormone-dependent diseases.[1] Its structural features, including the thiadiazole core and the reactive carbohydrazide moiety, make it a versatile synthon for creating diverse molecular architectures.

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physical and chemical properties, as well as its biological activity. This guide will delve into the known aspects of this compound and provide a roadmap for its complete crystallographic characterization.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. Several synthetic routes have been reported in the literature and patents.[1]

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the cyclization of a thiosemicarbazide derivative. The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Synthesis of the Thiosemicarbazide Intermediate:

-

To a solution of the starting ester (e.g., ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate) in ethanol, add an excess of hydrazine hydrate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the carbohydrazide.

-

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the methyl protons (singlet, ~2.5 ppm), and the carbohydrazide protons (broad singlets, variable chemical shifts depending on solvent and concentration). |

| ¹³C NMR | Signals for the methyl carbon, the two distinct carbons of the thiadiazole ring, and the carbonyl carbon of the carbohydrazide group. |

| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C=N stretching of the thiadiazole ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₄H₆N₄OS: 158.18 g/mol ).[2] |

Crystallographic Analysis: A Practical Guide

While a specific crystal structure for this compound is not yet in the public domain, this section provides a detailed methodology for its determination. The insights are drawn from the crystallographic analysis of analogous thiadiazole derivatives.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The carbohydrazide functionality offers opportunities for hydrogen bonding, which can facilitate the formation of a well-ordered crystal lattice.

Recommended Crystal Growth Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Caption: Workflow for single crystal growth of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Solution

Experimental Protocol: SC-XRD

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

Expected Crystallographic Parameters and Structural Features

Based on the known crystal structures of other 1,2,4-thiadiazole derivatives, we can anticipate several key features in the crystal structure of this compound.

| Parameter | Anticipated Value/Feature | Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Molecules with the potential for inversion centers often crystallize in centrosymmetric space groups. |

| Hydrogen Bonding | Extensive intermolecular hydrogen bonding involving the carbohydrazide N-H and C=O groups. | The presence of hydrogen bond donors and acceptors will likely dominate the crystal packing. |

| π-π Stacking | Potential for π-π stacking interactions between the thiadiazole rings of adjacent molecules. | The planar nature of the thiadiazole ring facilitates such interactions. |

Biological Importance and Future Directions